Norpterosin C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

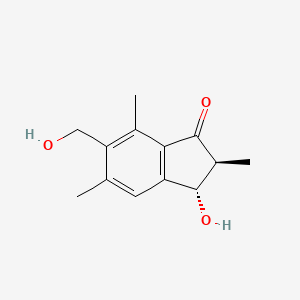

(2S,3S)-3-hydroxy-6-(hydroxymethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-6-4-9-11(7(2)10(6)5-14)13(16)8(3)12(9)15/h4,8,12,14-15H,5H2,1-3H3/t8-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHDADRUKBUYPP-UFBFGSQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2=C(C1=O)C(=C(C(=C2)C)CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](C2=C(C1=O)C(=C(C(=C2)C)CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901137857 | |

| Record name | (2S,3S)-2,3-Dihydro-3-hydroxy-6-(hydroxymethyl)-2,5,7-trimethyl-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901137857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64890-70-6 | |

| Record name | (2S,3S)-2,3-Dihydro-3-hydroxy-6-(hydroxymethyl)-2,5,7-trimethyl-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64890-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,3S)-2,3-Dihydro-3-hydroxy-6-(hydroxymethyl)-2,5,7-trimethyl-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901137857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Norpterosin C: A Technical Guide to its Chemical Structure and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norpterosin C is a naturally occurring sesquiterpenoid, a class of organic compounds composed of three isoprene (B109036) units. It belongs to the pterosane family of sesquiterpenes, which are characterized by an indanone skeleton. This compound has been isolated from the plant Pteris semipinnata, a species of brake fern. The unique chemical architecture of this compound and related pterosins has drawn interest for their potential biological activities, particularly in the context of inflammatory processes. This document provides a comprehensive overview of the chemical structure of this compound, the analytical methods used for its characterization, and its potential biological relevance.

Chemical Structure and Properties

The chemical structure of this compound is defined by a fused ring system consisting of a six-membered aromatic ring and a five-membered ring, forming the core indanone structure. This core is substituted with methyl groups, a hydroxymethyl group, and a hydroxyl group.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₆O₃ |

| Molecular Weight | 220.27 g/mol |

| CAS Number | 64890-70-6 |

| SMILES | C[C@H]1--INVALID-LINK--c2cc(C)c(CO)c(C)c2C1=O |

Structural Elucidation

The definitive structure of this compound, like many natural products, is determined through a combination of spectroscopic techniques. These methods provide detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound Functional Groups

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 195 - 220 |

| Aromatic (C=C) | 120 - 150 |

| Carbinol (C-O) | 50 - 90 |

| Aliphatic (C-C) | 10 - 50 |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). For this compound, mass spectrometry would confirm the molecular formula C₁₃H₁₆O₃ by providing an accurate mass measurement.

Synthesis and Isolation

Currently, a total synthesis of this compound has not been reported in the scientific literature. Therefore, the compound is obtained through extraction and purification from its natural source, Pteris semipinnata.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, related pterosins isolated from Pteris semipinnata have demonstrated anti-inflammatory properties.[1][2] This activity has been linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, including cytokines and chemokines.

The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α). This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of inflammatory genes. Pterosins likely inhibit this pathway by preventing the degradation of IκBα.

Experimental Protocols

Isolation and Purification of this compound

-

Plant Material Collection and Preparation: The aerial parts of Pteris semipinnata are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted exhaustively with methanol at room temperature. The solvent is then removed under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane (B92381), ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are pooled and further purified by preparative HPLC on a C18 column to yield pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of pure this compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD) in an NMR tube.

-

Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: The resulting spectra are analyzed to determine the chemical shifts, coupling constants, and correlations between protons and carbons, allowing for the complete assignment of the chemical structure.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: The sample is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Data Analysis: The mass spectrum is analyzed to determine the accurate mass of the molecular ion, which is used to confirm the elemental composition of this compound.

In Vitro NF-κB Inhibition Assay

-

Cell Culture: A suitable cell line, such as RAW 264.7 macrophages, is cultured in appropriate media.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before being stimulated with an NF-κB activator like lipopolysaccharide (LPS) or TNF-α.

-

Protein Extraction: After stimulation, nuclear and cytoplasmic protein extracts are prepared from the cells.

-

Western Blot Analysis: The protein extracts are analyzed by Western blotting using antibodies specific for p65, IκBα, and phosphorylated IκBα to assess the nuclear translocation of p65 and the degradation of IκBα.

-

Reporter Gene Assay: Alternatively, cells can be transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB promoter. The inhibitory effect of this compound is quantified by measuring the reduction in luciferase activity.

Conclusion

This compound is a sesquiterpenoid of the pterosane class, naturally found in the fern Pteris semipinnata. Its indanone-based structure has been elucidated through standard spectroscopic methods. While a total synthesis has yet to be reported, it can be isolated from its natural source. Based on the activity of related compounds, this compound is a promising candidate for further investigation as an anti-inflammatory agent, potentially acting through the inhibition of the NF-κB signaling pathway. This technical guide provides a foundational understanding of the chemical and potential biological properties of this compound for researchers in natural product chemistry and drug discovery.

References

The Enigmatic Norpterosin C: A Technical Guide to Its Natural Origins and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norpterosin C, a member of the pterosin class of sesquiterpenoids, has garnered interest within the scientific community for its potential biological activities. Pterosins are indanone derivatives characteristic of ferns, particularly those belonging to the genera Pteris and Pteridium. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed protocols for its extraction and isolation, and an exploration of the biological pathways it may influence. The information presented herein is curated from scientific literature to support further research and development efforts.

Natural Source

The primary natural source of this compound is the bracken fern, Pteridium aquilinum (L.) Kuhn, a globally distributed and highly invasive plant.[1][2][3] It is also found in other ferns of the Pteris genus, such as Pteris semipinnata. The compound, specifically trans-Norpterosin C, is typically isolated from the rhizomes of these plants, which are known to contain a high concentration of various pterosins and related glucosides.[1]

Table 1: Physicochemical Properties of trans-Norpterosin C

| Property | Value | Reference |

| CAS Number | 64890-70-6 | [4] |

| Molecular Formula | C₁₃H₁₆O₃ | [4] |

| Molecular Weight | 220.26 g/mol | [4] |

| Class | Sesquiterpenoid (Indanone derivative) | [4] |

Experimental Protocols: Isolation of this compound

The following is a representative protocol for the extraction and isolation of this compound from the rhizomes of Pteridium aquilinum, compiled from established methodologies for pterosin separation.

Plant Material Collection and Preparation

-

Collection: Collect fresh rhizomes of Pteridium aquilinum.

-

Preparation: Clean the rhizomes to remove soil and debris. Air-dry the rhizomes in a well-ventilated area or use a plant dryer at a temperature not exceeding 40°C. Once thoroughly dried, grind the rhizomes into a fine powder.

Extraction

-

Solvent Maceration: Macerate the powdered rhizome material (e.g., 1 kg) in a suitable organic solvent. A common approach is to use a solvent of medium polarity, such as methanol (B129727) (MeOH) or a mixture of dichloromethane (B109758) and methanol, at room temperature for an extended period (e.g., 48-72 hours), with occasional agitation.

-

Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning

-

Fractionation: To separate compounds based on polarity, the crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity. A typical sequence is:

-

n-hexane (to remove non-polar compounds)

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

-

Ethyl acetate (B1210297) (EtOAc)

-

n-butanol (n-BuOH)

-

-

Pterosins, including this compound, are typically found in the dichloromethane and ethyl acetate fractions.

Chromatographic Purification

-

Column Chromatography: Subject the active fraction (e.g., the CH₂Cl₂ or EtOAc fraction) to column chromatography on silica (B1680970) gel (60-120 mesh).[5]

-

Elution: Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common gradient is n-hexane-ethyl acetate (e.g., starting from 100:0 and gradually increasing the proportion of ethyl acetate).

-

Fraction Collection: Collect fractions of the eluate (e.g., 10-20 mL each) and monitor the separation using Thin Layer Chromatography (TLC).[5]

-

-

Preparative TLC or HPLC: Combine fractions containing the compound of interest (as indicated by TLC) and subject them to further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) on a C18 column to isolate pure this compound.[6]

Figure 1: General experimental workflow for the isolation of this compound.

Quantitative Data

Characterization of the isolated this compound is achieved through spectroscopic methods. The following table summarizes typical NMR data used for its structural elucidation.

Table 2: ¹³C and ¹H NMR Spectroscopic Data for Pterosin Derivatives (Note: Specific data for trans-Norpterosin C is not readily available in the searched literature. The data below is representative for a pterosin C skeleton, compiled from similar structures.)

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) |

| 1 | ~205.0 | - |

| 2 | ~45.0 | ~2.5 (m) |

| 3 | ~75.0 | ~4.8 (d, J=~8.0) |

| 4 | ~140.0 | - |

| 5 | ~130.0 | ~2.2 (s) |

| 6 | ~135.0 | - |

| 7 | ~138.0 | ~2.4 (s) |

| 8 | ~30.0 | ~2.8 (t, J=~7.0) |

| 9 | ~60.0 | ~3.7 (t, J=~7.0) |

| 10 | ~15.0 | ~1.2 (d, J=~7.0) |

| 11 | ~20.0 | - |

| 12 | ~22.0 | - |

| 13 | ~10.0 | - |

Biological Activity and Signaling Pathways

While research specifically on this compound is limited, studies on structurally similar pterosins have revealed significant biological activities, including cytotoxic and neuroprotective effects.

Cytotoxicity and Apoptosis Induction

Certain pterosin derivatives have demonstrated cytotoxicity against human cancer cell lines. For instance, pterosin glycosides isolated from Pteris multifida showed antiproliferative activity against HCT116 human colorectal cancer cells.[4] The mechanism of action involves the induction of apoptosis, evidenced by the upregulation of caspase-9 and procaspase-9 levels.[4] Caspase-9 is a key initiator caspase in the intrinsic apoptosis pathway, which is typically triggered by mitochondrial stress.

Figure 2: Proposed intrinsic apoptosis pathway induced by cytotoxic pterosins.

Neuroprotection

Conversely, other pterosins, such as Pterosin B, have shown significant neuroprotective activity against glutamate-induced excitotoxicity.[7] This protective effect is mediated through the modulation of downstream mitochondrial signaling pathways. Pterosin B was found to restore mitochondrial membrane potential, alleviate intracellular calcium overload, and reduce cellular reactive oxygen species (ROS).[7] Furthermore, it enhances the expression of NRF2 and HO-1, key components of the antioxidant response pathway, suggesting a mechanism involving the maintenance of mitochondrial quality control and homeostasis.[7]

Conclusion

This compound is a naturally occurring sesquiterpenoid found in ferns of the Pteridium and Pteris genera. Its isolation from the rhizomes of these plants can be achieved through a multi-step process of solvent extraction, partitioning, and chromatographic purification. While detailed biological data for this compound itself is scarce, related pterosins exhibit potent cytotoxic and neuroprotective activities, operating through mechanisms that involve the modulation of mitochondrial function and apoptosis-related signaling pathways. This technical guide provides a foundational resource for researchers aiming to isolate this compound and further investigate its therapeutic potential.

References

- 1. pfaf.org [pfaf.org]

- 2. 成長方法 Pteridium aquilinum | EarthOne [earthone.io]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic pterosins from Pteris multifida roots against HCT116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pterosin sesquiterpenoids from Pteris laeta Wall. ex Ettingsh. protect cells from glutamate excitotoxicity by modulating mitochondrial signals - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of Norpterosin C in Pteris semipinnata

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norpterosin C, an illudane-type sesquiterpenoid isolated from the fern Pteris semipinnata, has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing parallels from established sesquiterpenoid biosynthesis in other organisms, particularly fungi. While the precise enzymatic steps in Pteris semipinnata remain to be elucidated, this document outlines a robust hypothetical pathway, details generalized experimental protocols for its investigation, and presents a framework for future research in this area.

Introduction to this compound and Pterosin Sesquiterpenoids

Pterosins are a class of sesquiterpenoids characterized by an indanone skeleton, and they are considered chemotaxonomic markers for the Pteridaceae family of ferns[1]. This compound is a member of the illudane (B1247565) subfamily of pterosins, which are structurally complex natural products. The biosynthesis of these molecules originates from the universal precursors of all terpenoids, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)[2].

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in Pteris semipinnata is proposed to proceed through three main stages:

-

Formation of the Universal Sesquiterpenoid Precursor: The C15 precursor, farnesyl diphosphate (B83284) (FPP), is synthesized from IPP and DMAPP, which are produced via the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways.

-

Formation of the Illudane Skeleton: A putative sesquiterpene synthase (STS) catalyzes the cyclization of FPP to form a protoilludane cation, which is a key intermediate in the biosynthesis of various illudane sesquiterpenoids[2][3].

-

Post-Cyclization Modifications: A series of oxidative modifications, likely catalyzed by cytochrome P450 monooxygenases (CYP450s), followed by other enzymatic transformations, would then convert the initial cyclized product into this compound.

Stage 1: Assembly of Farnesyl Diphosphate (FPP)

The biosynthesis of all terpenoids begins with the C5 building blocks, IPP and DMAPP. In plants, these are produced by two distinct pathways: the cytosolic mevalonate (MVA) pathway and the plastidial methylerythritol phosphate (MEP) pathway. Sesquiterpenoid biosynthesis predominantly utilizes FPP derived from the MVA pathway.

Diagram of the Mevalonate (MVA) Pathway

Caption: The Mevalonate (MVA) pathway for the biosynthesis of Farnesyl diphosphate (FPP).

Stage 2 & 3: From FPP to this compound - A Hypothesized Pathway

The conversion of the linear FPP molecule into the complex tricyclic structure of this compound is a multi-step process involving cyclization and subsequent modifications. Based on the known biosynthesis of illudane sesquiterpenoids in fungi, a plausible pathway is proposed below[2][3][4].

Hypothesized Biosynthetic Pathway of this compound

Caption: A proposed biosynthetic pathway for this compound from Farnesyl diphosphate.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature regarding the biosynthesis of this compound in Pteris semipinnata. To facilitate future research, the following table outlines the types of quantitative data that need to be collected.

| Parameter | Description | Method of Measurement | Target Value/Range |

| Enzyme Kinetics (putative STS) | |||

| Km for FPP | Michaelis-Menten constant for the substrate FPP. | Enzyme assays with varying FPP concentrations. | To be determined |

| kcat | Catalytic rate constant. | Enzyme assays. | To be determined |

| kcat/Km | Catalytic efficiency. | Calculated from Km and kcat. | To be determined |

| Enzyme Kinetics (putative CYP450) | |||

| Km for Protoilludene | Michaelis-Menten constant for the substrate. | Enzyme assays with the protoilludene intermediate. | To be determined |

| kcat | Catalytic rate constant. | Enzyme assays. | To be determined |

| Metabolite Concentrations | |||

| This compound content | Concentration in different tissues of P. semipinnata. | GC-MS or HPLC analysis of plant extracts[5]. | To be determined |

| Precursor pool sizes | Concentrations of FPP and other intermediates. | LC-MS/MS analysis. | To be determined |

Experimental Protocols

To elucidate and validate the proposed biosynthetic pathway of this compound, a series of experimental approaches are necessary. The following are detailed methodologies for key experiments.

Identification and Cloning of Candidate Genes

Objective: To identify and isolate the genes encoding the sesquiterpene synthase (STS) and cytochrome P450s (CYP450s) involved in this compound biosynthesis.

Methodology:

-

RNA Sequencing and Transcriptome Assembly:

-

Extract total RNA from various tissues of Pteris semipinnata (e.g., young fronds, rhizomes).

-

Perform high-throughput RNA sequencing (RNA-Seq).

-

Assemble the transcriptome de novo to obtain full-length transcripts.

-

-

Homology-Based Gene Identification:

-

Use known STS and plant CYP450 protein sequences as queries to perform tBLASTn searches against the assembled transcriptome.

-

Identify candidate genes based on sequence similarity.

-

-

Full-Length cDNA Cloning:

-

Design gene-specific primers based on the identified transcript sequences.

-

Amplify the full-length open reading frames (ORFs) from cDNA using PCR.

-

Clone the amplified ORFs into an appropriate expression vector.

-

Experimental Workflow for Gene Identification

Caption: Workflow for the identification and cloning of candidate biosynthetic genes.

Heterologous Expression and Functional Characterization of a Candidate Sesquiterpene Synthase

Objective: To confirm the function of a candidate STS in catalyzing the cyclization of FPP to a protoilludene intermediate.

Methodology:

-

Heterologous Expression:

-

Transform Escherichia coli or Saccharomyces cerevisiae with the expression vector containing the candidate STS gene.

-

Induce protein expression.

-

-

Enzyme Purification:

-

Lyse the host cells and purify the recombinant STS protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

-

In Vitro Enzyme Assays:

-

Incubate the purified enzyme with FPP in a suitable buffer containing Mg2+ as a cofactor.

-

Extract the reaction products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

-

Product Identification:

-

Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the mass spectra and retention times with authentic standards if available, or with published data for protoilludene.

-

Functional Characterization of Candidate Cytochrome P450s

Objective: To identify the CYP450(s) responsible for the oxidative modifications of the sesquiterpene backbone.

Methodology:

-

Microsomal Expression:

-

Express the candidate CYP450 genes in a suitable host system that allows for proper membrane integration, such as Saccharomyces cerevisiae or insect cells.

-

Co-express with a cytochrome P450 reductase (CPR) which is essential for P450 activity.

-

-

Preparation of Microsomes:

-

Isolate the microsomal fraction from the host cells by differential centrifugation.

-

-

In Vitro Enzyme Assays:

-

Incubate the microsomes containing the recombinant CYP450 and CPR with the protoilludene substrate (produced from the characterized STS) and NADPH.

-

Extract the reaction products.

-

-

Product Analysis:

-

Analyze the products by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify hydroxylated and further oxidized derivatives.

-

Conclusion and Future Perspectives

The biosynthesis of this compound in Pteris semipinnata presents an exciting area of research with potential applications in metabolic engineering and drug discovery. While the pathway proposed in this guide is currently hypothetical, it provides a solid foundation for initiating research to unravel the specific enzymatic machinery involved. The experimental protocols detailed herein offer a roadmap for the identification and characterization of the key enzymes. Future work should focus on the in vivo validation of the proposed pathway using techniques such as virus-induced gene silencing (VIGS) or CRISPR/Cas9-mediated gene knockout in Pteris semipinnata, if a transformation system can be established. Elucidating the complete biosynthetic pathway will not only contribute to our fundamental understanding of terpenoid biosynthesis in ferns but also pave the way for the sustainable production of this compound and its derivatives.

References

- 1. Phytochemicals from fern species: potential for medicine applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of Fungal Protoilludane Sesquiterpenoid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Analysis of the diterpenoids in the extract of Pteris semipinnata L by HPLC-APCI-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Norpterosin C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Norpterosin C, a naturally occurring indanone derivative. The information presented herein is essential for the identification, characterization, and analysis of this compound in research and drug development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, facilitating straightforward comparison and reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

¹³C NMR Spectroscopic Data of this compound (Solvent: CD₃OD)

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| 208.5 | C-1 |

| 52.1 | C-2 |

| 76.9 | C-3 |

| 131.7 | C-3a |

| 139.0 | C-4 |

| 128.4 | C-5 |

| 145.8 | C-6 |

| 134.9 | C-7 |

| 15.6 | C-2-Me |

| 12.3 | C-3-Me |

| 29.8 | C-5-CH₂ |

| 61.2 | C-5-CH₂OH |

| 16.1 | C-6-Me |

| 9.5 | C-7-Me |

Note: The specific ¹H NMR data, including chemical shifts and coupling constants, were not explicitly available in the provided search results. The ¹³C NMR data is based on a referenced publication.

Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in search results |

Note: Specific IR absorption frequencies for this compound were not found in the search results. General expected absorbances for a molecule with its structure would include O-H stretching, C-H stretching (aromatic and aliphatic), C=O stretching (indan-1-one), and C-O stretching.

Mass Spectrometry (MS)

Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 234.125594 | [M]+ (Monoisotopic Mass) |

| Fragmentation data not available |

Note: While the molecular formula (C₁₄H₁₈O₃) and exact mass are known, specific mass spectrometry fragmentation data for this compound was not available in the search results.

Experimental Protocols

The acquisition of spectroscopic data for natural products like this compound follows standardized methodologies. Below are detailed protocols for NMR, IR, and MS analyses.

NMR Spectroscopy Protocol

-

Sample Preparation: A pure sample of this compound (typically 1-10 mg) is dissolved in an appropriate deuterated solvent (e.g., methanol-d₄ (CD₃OD), chloroform-d (B32938) (CDCl₃), or dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is crucial to avoid interfering signals. A standard reference compound, such as tetramethylsilane (B1202638) (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

-

Data Acquisition: The prepared sample is placed in an NMR tube and inserted into the NMR spectrometer.

-

¹H NMR: A one-dimensional proton NMR spectrum is acquired. Key parameters include the number of scans, relaxation delay, and pulse width.

-

¹³C NMR: A one-dimensional carbon NMR spectrum is acquired. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required. Proton decoupling techniques are commonly used to simplify the spectrum by removing C-H coupling.

-

2D NMR: For complete structural elucidation, various two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish proton-proton and proton-carbon correlations.

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

KBr Pellet Method: A small amount of the solid this compound sample is finely ground with dry potassium bromide (KBr) powder. This mixture is then pressed under high pressure to form a thin, transparent pellet.

-

Thin Film Method: If the sample is soluble in a volatile solvent, a solution can be prepared and a drop placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.

-

Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly onto the ATR crystal.

-

-

Data Acquisition: The prepared sample is placed in the sample holder of an FTIR (Fourier-Transform Infrared) spectrometer. A background spectrum (of the KBr pellet or empty ATR crystal) is recorded and automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry Protocol

-

Sample Introduction and Ionization: A dilute solution of this compound is introduced into the mass spectrometer. Common ionization techniques for natural products include:

-

Electrospray Ionization (ESI): The sample solution is sprayed through a high-voltage needle, creating charged droplets from which ions are generated. This is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

-

Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and extensive fragmentation. This technique is useful for obtaining detailed structural information from the fragmentation pattern.

-

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed, where a specific ion is selected, fragmented, and the resulting fragment ions are analyzed.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

An In-depth Technical Guide to Norpterosin C: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norpterosin C, a member of the pteroic acid family, is a natural sesquiterpenoid that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside details of its isolation from natural sources and its potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is chemically identified as (2R)-6-(hydroxymethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 64890-70-6 | N/A |

| Molecular Formula | C₁₃H₁₆O₃ | [1] |

| Molecular Weight | 220.26 g/mol | [2] |

| Physical State | Solid | [3] |

| Melting Point | No data available | [3] |

| Boiling Point | No data available | [3] |

| Solubility | No quantitative data available. Qualitatively soluble in chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone. | [3] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, a closely related compound, referred to as semipterosin C, was isolated from Pteris semipinnata, and its structure was elucidated using modern spectroscopic techniques. It is highly probable that semipterosin C is identical or stereoisomeric to this compound. The following data is attributed to semipterosin C as reported in the literature.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS): The molecular formula of semipterosin C was determined to be C₁₃H₁₆O₃ based on HRESI-MS analysis, which is consistent with the known molecular formula of this compound.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of semipterosin C was determined through analysis of its ¹H and ¹³C NMR spectra. While the raw spectral data is not publicly available, the published literature confirms its structural elucidation based on these methods.[3][4]

Experimental Protocols

Isolation of Pterosins from Pteris semipinnata

While a specific protocol solely for this compound is not detailed, a general procedure for the isolation of new pterosins, including a compound designated as semipterosin C, from the aerial parts of Pteris semipinnata has been described. The workflow for such an isolation process is outlined below.

Caption: General experimental workflow for the isolation of pterosins.

This process involves the extraction of the plant material, followed by a series of chromatographic separations to isolate the compounds of interest. The structures of the isolated compounds are then typically determined using spectroscopic methods such as HRESI-MS and NMR.[3][4]

Biological Activity and Signaling Pathways

Recent studies have begun to shed light on the biological activities of pterosins isolated from Pteris semipinnata. A study on newly isolated pterosins, including semipterosin C, demonstrated their potential as anti-inflammatory agents.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory activity of these pterosins was assessed by their ability to inhibit the induction of Nuclear Factor-kappa B (NF-κB).[3][4] The NF-κB signaling pathway is a crucial regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes. The inhibition of this pathway is a key target for the development of anti-inflammatory drugs.

The general mechanism of NF-κB activation and a potential point of inhibition by compounds like this compound is depicted in the following diagram.

Caption: Potential inhibition of the NF-κB pathway by this compound.

While the precise molecular target of this compound within the NF-κB pathway has not been elucidated, many natural product inhibitors of this pathway act at the level of the IKK complex, preventing the phosphorylation and subsequent degradation of IκB, which is necessary for NF-κB activation and translocation to the nucleus.

Conclusion

This compound is a natural product with defined chemical and physical characteristics, although some quantitative data remains to be determined. Its presence in Pteris semipinnata and the development of isolation protocols provide a basis for further investigation. The preliminary evidence of its anti-inflammatory activity through the inhibition of the NF-κB signaling pathway highlights its potential as a lead compound for the development of new therapeutic agents. Further research is warranted to fully characterize its spectroscopic properties, elucidate its precise mechanism of action, and explore its full therapeutic potential.

References

Norpterosin C CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the available information on Norpterosin C, a natural compound of interest in phytochemical and pharmacological research. Due to the limited specific data on this compound itself, this document also contextualizes its potential biological activities based on studies of extracts from its source, Pteris semipinnata.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 64890-70-6 | [1][2] |

| Molecular Formula | C₁₃H₁₆O₃ | [1] |

| Molecular Weight | 220.27 g/mol | [3] |

Biological Context and Potential Activities

This compound is a sesquiterpenoid that has been isolated from the fern Pteris semipinnata.[2] While specific studies detailing the biological activities of this compound are limited in the public domain, research on extracts from Pteris semipinnata suggests a range of potential pharmacological effects. The genus Pteris is known to produce various bioactive compounds, including diterpenoids, flavonoids, and sesquiterpenoids.

Extracts from plants of the genus Pteris have been reported to exhibit several biological activities, including:

-

Antimicrobial activity : Extracts from Pteris species have demonstrated the ability to inhibit the growth of various pathogenic bacterial strains.

-

Antitumor activity : Some extracts from Pteris species have shown potential in inhibiting tumor formation mechanisms.

-

Anti-inflammatory action : Certain compounds isolated from Pteris plants have been noted for their anti-inflammatory effects.

It is important to note that these activities are attributed to the plant extracts as a whole and not specifically to this compound. Further research is required to isolate and characterize the specific biological functions of this compound and to elucidate its mechanisms of action.

Postulated Experimental Workflow

Based on the general screening of natural products for bioactivity, a logical workflow for investigating this compound can be proposed. This workflow would begin with the isolation of the compound and proceed through a series of in vitro assays to determine its biological effects.

A potential experimental workflow for the biological characterization of this compound.

Signaling Pathway Considerations

Given the reported anti-inflammatory activity of extracts from the Pteris genus, a key area of investigation for this compound would be its effect on inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and many natural products exert their anti-inflammatory effects by modulating this pathway.

A hypothetical signaling pathway diagram illustrating the potential interaction of a bioactive compound with the NF-κB pathway is presented below.

A generalized diagram of the NF-κB signaling pathway, a potential target for anti-inflammatory compounds.

Conclusion

This compound represents a natural product with potential for further pharmacological investigation. While direct evidence of its biological activity is currently scarce, the known bioactivities of extracts from its source plant, Pteris semipinnata, provide a foundation for future research. The workflows and pathways presented here offer a conceptual framework for the systematic evaluation of this compound's therapeutic potential. Further studies are essential to elucidate its specific molecular targets and mechanisms of action, which will be critical for any drug development efforts.

References

An In-depth Technical Guide on the Discovery and History of Norpterosin C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norpterosin C, a member of the pterosin class of sesquiterpenoid indanones, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, history, and known biochemical properties of this compound. It includes detailed experimental protocols for its isolation and synthesis, quantitative data on its biological activities, and an exploration of its mechanism of action, with a focus on its inhibitory effects on key cellular signaling pathways.

Discovery and History

This compound belongs to a class of natural compounds known as pterosins, which are characteristic secondary metabolites of the bracken fern, Pteridium aquilinum. The initial discovery of pterosins dates back to the mid-20th century, with intensive research in the following decades leading to the isolation and characterization of a wide array of these compounds. This compound was identified as part of these systematic phytochemical investigations into the constituents of Pteridium aquilinum.

The historical context of this compound's discovery is intertwined with the study of the toxic properties of bracken fern, which has been linked to carcinogenesis in livestock. This led to a broader exploration of its chemical components to understand their biological effects.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₆O₃ | |

| Molecular Weight | 232.27 g/mol | |

| IUPAC Name | 6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one | |

| PubChem CID | 101343 | |

| Structure | (See Figure 1) |

Figure 1: Chemical Structure of this compound

Experimental Protocols

Isolation of this compound from Pteridium aquilinum

The isolation of this compound is typically achieved through a multi-step extraction and chromatographic process from the rhizomes or fronds of Pteridium aquilinum.

Protocol:

-

Extraction: Air-dried and powdered plant material is exhaustively extracted with methanol (B129727) or ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity. Pterosins, including this compound, are typically found in the more polar fractions.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative TLC and HPLC: Fractions containing this compound are further purified by preparative TLC and/or high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Total Synthesis of Pterosin C (A Related Pterosin)

Key Synthetic Steps:

-

Friedel-Crafts Acylation: The synthesis of (2S,3S)-pterosin C can be achieved via a Friedel-Crafts bisacylation of the methyl ether of 2-(2,6-dimethylphenyl)ethanol (B1618557) with methylmalonyl chloride[1].

Workflow for Pterosin C Synthesis:

Biological Activity and Mechanism of Action

Pterosins, as a class, have been reported to exhibit a range of biological activities, including inhibitory effects on DNA polymerases and protein kinases.

DNA Polymerase Inhibition

Several pterosins have been identified as inhibitors of DNA polymerases, enzymes crucial for DNA replication and repair. This inhibitory activity is a key area of interest for potential anticancer and antiviral applications. The mechanism of inhibition often involves the compound binding to the enzyme or the DNA-enzyme complex, thereby stalling the replication process.

Protein Kinase C (PKC) Inhibition

Protein kinase C is a family of enzymes that play a critical role in various cellular signaling pathways, including those involved in cell proliferation, differentiation, and apoptosis. Dysregulation of PKC signaling is implicated in various diseases, including cancer. Some pterosins have been shown to inhibit PKC activity, suggesting a potential therapeutic application in diseases driven by aberrant PKC signaling.

Signaling Pathway of PKC Activation and Potential Inhibition:

Quantitative Biological Data

Specific quantitative data for this compound, such as IC₅₀ values for enzyme inhibition or cell proliferation, are not extensively reported in the currently available literature. Further research is required to quantify its bioactivity against specific molecular targets.

Future Perspectives

This compound represents a promising natural product scaffold for further investigation. Future research should focus on:

-

Quantitative Bioactivity Profiling: Determining the IC₅₀ values of this compound against a panel of DNA polymerases and protein kinases to identify its primary molecular targets.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its inhibitory effects.

-

Synthesis of Analogs: Synthesizing derivatives of this compound to explore structure-activity relationships and potentially develop more potent and selective inhibitors.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models of relevant diseases.

The development of a robust and scalable synthetic route for this compound will be crucial to enable these future studies and to fully explore its therapeutic potential.

References

Norpterosin C and Pterosin Sesquiterpenoids: A Technical Guide for Drug Discovery and Development

Abstract

Pterosin sesquiterpenoids, a class of natural compounds predominantly isolated from ferns of the Pteris genus, have garnered significant attention in the scientific community for their diverse and potent biological activities. These activities span cytotoxic, neuroprotective, anti-inflammatory, and antidiabetic effects, positioning them as promising candidates for novel therapeutic agents. This technical guide provides an in-depth overview of Norpterosin C and its relationship to the broader family of pterosin sesquiterpenoids. Due to the limited direct experimental data available for this compound, this document focuses on a comprehensive, comparative analysis of structurally related and well-investigated pterosins, such as Pterosin A, B, and D. By examining their mechanisms of action, relevant signaling pathways, and experimental evaluation, we aim to provide a foundational resource for researchers interested in the therapeutic potential of this fascinating class of molecules. This guide includes detailed experimental protocols, quantitative bioactivity data, and visual representations of key signaling pathways to facilitate further research and development in this area.

Introduction to Pterosin Sesquiterpenoids

Pterosin sesquiterpenoids are a group of indanone derivatives characterized by a unique carbon skeleton. These compounds are primarily found in various species of the fern genus Pteris. Over the past few decades, numerous pterosins have been isolated and structurally elucidated, revealing a wide array of biological activities that are of significant interest to the pharmaceutical industry.

This compound: A Profile

This compound, specifically trans-Norpterosin C, is a member of the pterosin family with the chemical formula C₁₃H₁₆O₃ and a molecular weight of 220.27 g/mol [1][2][3][4]. Its systematic name is (2S,3S)-3-hydroxy-6-(hydroxymethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one[2]. The "nor-" prefix in its name suggests a demethylation at a particular position when compared to other more substituted pterosins. While specific biological data for this compound is not extensively available in the public domain, its structural similarity to other well-characterized pterosins allows for informed hypotheses regarding its potential therapeutic applications.

Comparative Biological Activities of Pterosin Sesquiterpenoids

The therapeutic potential of pterosins is underscored by their diverse biological activities. This section summarizes the key findings for prominent members of this family, providing a basis for understanding the potential of this compound.

Cytotoxic Activity

Several pterosin derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. This has spurred interest in their potential as anticancer agents.

Table 1: Cytotoxicity of Pterosin-related Compounds against Human Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Sterenoid E | HL-60 (Leukemia) | 4.7 | [5] |

| Sterenoid E | SMMC-7721 (Hepatoma) | 7.6 | [5] |

| Rapanone | PC3 (Prostate Cancer) | 6.50 µg/mL | [6] |

| Rapanone | Du145 (Prostate Cancer) | 7.68 µg/mL | [6] |

| Rapanone | FTC133 (Thyroid Cancer) | 6.01 µg/mL | [6] |

| Rapanone | 8505C (Thyroid Cancer) | 7.84 µg/mL | [6] |

| Rapanone | Caco-2 (Colorectal Carcinoma) | 8.79 µg/mL | [6] |

| Pinostrobin (B192119) butyrate | T47D (Breast Cancer) | 0.40 mM | [7] |

| Pinostrobin propionate (B1217596) | T47D (Breast Cancer) | 0.57 mM | [7] |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of certain pterosins, suggesting their potential in the treatment of neurodegenerative diseases. Pterosin B, for instance, has been shown to protect neuronal cells from glutamate-induced excitotoxicity[8][9].

Key Findings for Pterosin B:

-

Enhanced cell viability: Pterosin B significantly increased the viability of neuronal cells exposed to glutamate (B1630785), from 43.8% to 105%[8][9].

-

Mitochondrial protection: It restores mitochondrial membrane potential and reduces intracellular calcium overload[8][9].

-

Reduction of oxidative stress: Pterosin B was found to decrease cellular reactive oxygen species (ROS) by 36.55%[8][9].

-

Modulation of the NRF2/HO-1 Pathway: It upregulates the expression of the transcription factor NRF2 and the antioxidant enzyme Heme Oxygenase-1 (HO-1), while downregulating their inhibitor, KEAP1[8][9].

Anti-inflammatory Activity

The anti-inflammatory properties of pterosins are another promising area of research. These compounds have been shown to inhibit key inflammatory mediators.

Table 2: Anti-inflammatory Activity of Pterostilbene-related Compounds

| Compound | Target | IC₅₀ | Reference |

| Pterostilbene-carboxylic acid derivative 7 | COX-2 | 85.44 nM | [10] |

| Pterostilbene-carboxylic acid derivative 7 | NO production | 9.87 µM | [10] |

| Thymol-pyrazole hybrid 8b | COX-2 | 0.043 µM | [11] |

| Thymol-pyrazole hybrid 8g | COX-2 | 0.045 µM | [11] |

| Aurone (B1235358) derivative WE-4 | COX-2 | 0.22 µM | [12] |

| Aurone derivative WE-4 | LOX | 0.3 µM | [12] |

Antidiabetic Effects

Pterosin A has demonstrated significant antidiabetic properties in various mouse models, suggesting a potential role for pterosins in metabolic disorders[13][14].

In Vivo Effects of Pterosin A (100 mg/kg) in Diabetic Mice:

-

Improved glycemic control: Pterosin A effectively improved hyperglycemia and glucose intolerance in streptozotocin-induced, high-fat diet-fed, and db/db diabetic mice[13][14].

-

Enhanced insulin (B600854) sensitivity: It reversed the increased serum insulin and insulin resistance in dexamethasone-induced insulin-resistant mice and db/db mice[13].

-

Increased glucose uptake: Pterosin A reversed the reduced GLUT-4 translocation in the muscles of diabetic mice[13].

-

Modulation of key metabolic enzymes: It reversed the increased expression of phosphoenolpyruvate (B93156) carboxykinase (PEPCK) in the liver and the decreased phosphorylation of AMP-activated protein kinase (AMPK) and Akt in the muscles of diabetic mice[13].

Key Signaling Pathways Modulated by Pterosins

The diverse biological effects of pterosins can be attributed to their ability to modulate multiple intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of novel therapeutic agents.

NRF2/HO-1 Pathway in Neuroprotection

The NRF2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. Pterosin B has been shown to activate this pathway, contributing to its neuroprotective effects.

References

- 1. 64890-70-6 | trans-Norpterosin C [albtechnology.com]

- 2. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 3. trans-Norpterosin C | CAS:64890-70-6 | Manufacturer ChemFaces [chemfaces.com]

- 4. CAS号:64890-70-6-trans-Norpterosin C - trans-Norpterosin C-科华智慧 [kehuaai.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pterosin sesquiterpenoids from Pteris laeta Wall. ex Ettingsh. protect cells from glutamate excitotoxicity by modulating mitochondrial signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antidiabetic Effects of Pterosin A, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of Norpterosin C: A Technical Overview of Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on Norpterosin C is limited. This document leverages available data on the closely related compound, Pterosin C, and its derivatives, to provide a comprehensive overview of its potential biological activities. The findings presented herein should be considered indicative and warrant further investigation specifically for this compound.

Introduction

This compound, a member of the pterosin family of sesquiterpenoids, is emerging as a compound of significant interest within the scientific and drug development communities. Pterosins, naturally occurring in various fern species, have demonstrated a range of biological activities, suggesting their potential as scaffolds for the development of novel therapeutics. This technical guide provides an in-depth analysis of the potential biological activities of this compound, drawing from studies on Pterosin C and its analogs. We will explore its cytotoxic, neuroprotective, and anti-diabetic properties, detailing the experimental methodologies and known signaling pathways.

Cytotoxic and Anti-Cancer Activities

Pterosin C and its derivatives have exhibited promising cytotoxic effects against various cancer cell lines, suggesting a potential role as anti-cancer agents. The primary mechanism appears to be the induction of apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the available quantitative data on the cytotoxic activity of Pterosin C and its sulfated derivative.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| (2S,3S)-sulfated pterosin C | AGS | MTT | 23.9 | [1] |

| (2S,3S)-sulfated pterosin C | HT-29 | MTT | >100 | [1] |

| (2S,3S)-sulfated pterosin C | MDA-MB-231 | MTT | 68.8 | [1] |

| (2S,3S)-sulfated pterosin C | MCF-7 | MTT | 54.5 | [1] |

| (2S,3S)-Pterosin C | HCT-116 | MTT | 72.9 | [2] |

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Compound Treatment: Treat cells with varying concentrations of the test compound for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Experimental Workflow for MTT Assay

MTT Assay Experimental Workflow Diagram.

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the test compound for a specified period.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Cell Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Experimental Workflow for Apoptosis Assay

Apoptosis Assay Experimental Workflow Diagram.

Signaling Pathways

The induction of apoptosis by Pterosin C is likely mediated through the intrinsic (mitochondrial) pathway. This pathway is initiated by intracellular stress, leading to the activation of pro-apoptotic proteins and subsequent caspase activation.

Intrinsic Apoptosis Pathway

Intrinsic Apoptosis Signaling Pathway Diagram.

Neuroprotective Activities

Studies on pterosin sesquiterpenoids, particularly Pterosin B, have revealed significant neuroprotective effects against glutamate-induced excitotoxicity, a key pathological process in neurodegenerative diseases.

Quantitative Data: Neuroprotection

The neuroprotective effects of Pterosin B against glutamate-induced excitotoxicity are summarized below.

| Parameter | Effect of Pterosin B | Reference |

| Cell Viability | Increased from 43.8% to 105% | [3] |

| Intracellular Ca2+ Overload | Alleviated from 107.4% to 95.47% | [3] |

| Cellular ROS | Eliminated by 36.55% | [3] |

| NRF2 Expression | Enhanced by 2.86-fold | [3] |

| HO-1 Expression | Enhanced by 4.24-fold | [3] |

| KEAP1 Expression | Down-regulated by 2.5-fold | [3] |

Experimental Protocols

This assay assesses the ability of a compound to protect neurons from cell death induced by excessive glutamate (B1630785) exposure.

Protocol:

-

Neuronal Culture: Culture primary neurons or neuronal cell lines.

-

Compound Pre-treatment: Pre-treat the cells with the test compound for a specified duration.

-

Glutamate Challenge: Expose the cells to a toxic concentration of glutamate.

-

Viability Assessment: After incubation, assess cell viability using methods such as the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release.

-

Mechanistic Studies: Measure intracellular calcium levels using fluorescent indicators (e.g., Fluo-4 AM) and cellular reactive oxygen species (ROS) using probes like DCFDA.

Experimental Workflow for Glutamate-Induced Excitotoxicity Assay

Glutamate-Induced Excitotoxicity Assay Workflow Diagram.

Signaling Pathways

The neuroprotective effects of Pterosin B are mediated through the activation of the NRF2/HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant response.

NRF2/HO-1 Signaling Pathway in Neuroprotection

NRF2/HO-1 Signaling Pathway Diagram.

Anti-Diabetic and Anti-Obesity Activities

Pterosin compounds, including Pterosin A and C, have been identified as potential agents for the treatment of diabetes and obesity. The underlying mechanism involves the modulation of glucose metabolism and insulin (B600854) sensitivity.

Quantitative Data: Anti-Diabetic Effects

The following table highlights the anti-diabetic effects observed with Pterosin A.

| Parameter | Effect of Pterosin A (100 mg/kg) in db/db mice | Reference |

| Blood Glucose | Significantly reduced | [4][5] |

| Serum Insulin | Significantly reversed increase | [4][5] |

| HOMA-IR Index | Significantly reversed increase | [5] |

| Muscle GLUT-4 Translocation | Significantly reversed reduction | [4] |

| Liver PEPCK Expression | Significantly reversed increase | [4] |

Experimental Protocols

This assay measures the movement of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane, a key step in insulin-stimulated glucose uptake.

Protocol:

-

Cell Culture and Treatment: Culture insulin-responsive cells (e.g., L6 myotubes, 3T3-L1 adipocytes) and treat with the test compound.

-

Cell Fractionation: Isolate plasma membrane and intracellular membrane fractions by differential centrifugation.

-

Western Blotting: Separate proteins from each fraction by SDS-PAGE and transfer to a membrane.

-

Immunodetection: Probe the membrane with an antibody specific for GLUT4.

-

Quantification: Quantify the amount of GLUT4 in the plasma membrane fraction relative to the total GLUT4 content.

Experimental Workflow for GLUT4 Translocation Assay

GLUT4 Translocation Assay Workflow Diagram.

Signaling Pathways

The anti-diabetic effects of pterosins are associated with the activation of the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy metabolism.

AMPK Signaling Pathway in Glucose Metabolism

AMPK Signaling Pathway in Glucose Metabolism Diagram.

Conclusion

The available evidence, primarily from studies on Pterosin C and its analogs, strongly suggests that this compound possesses a diverse and promising range of biological activities. Its potential cytotoxic, neuroprotective, and anti-diabetic properties, mediated through well-defined signaling pathways, position it as a compelling candidate for further preclinical and clinical investigation. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this intriguing natural compound. Future research should focus on validating these findings specifically for this compound and further elucidating its mechanisms of action.

References

- 1. (2S,3S)-sulfated pterosin C, a cytotoxic sesquiterpene from the Bangladeshi mangrove fern Acrostichum aureum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pterosin sesquiterpenoids from Pteris laeta Wall. ex Ettingsh. protect cells from glutamate excitotoxicity by modulating mitochondrial signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antidiabetic Effects of Pterosin A, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

A Technical Review of Norpterosin C Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norpterosin C is a naturally occurring sesquiterpene, a class of organic compounds prevalent in the plant kingdom and known for their diverse biological activities. It is a member of the pterosin family, which are indanone-based sesquiterpenoids characteristic of the Pteridaceae family of ferns. The isolation and structural elucidation of this compound have opened avenues for investigating its therapeutic potential. This technical guide provides a comprehensive review of the existing research on this compound, including its biological effects, mechanism of action, and relevant experimental methodologies. Due to the nascent stage of research on this specific compound, this review also draws upon findings from closely related pterosins to provide a broader context and suggest potential areas for future investigation.

Isolation and Chemical Structure

This compound is isolated from the aerial parts of the fern Pteris semipinnata, a plant distributed in tropical regions.[1][2] The structure of this compound, along with other pterosins, has been elucidated using techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Pterosins are broadly classified based on their carbon skeleton.

Biological Activity and Mechanism of Action

Research on this compound has primarily focused on its anti-inflammatory properties. The compound has been shown to inhibit the induction of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.

Anti-inflammatory Activity

The most significant reported biological activity of this compound is its ability to modulate the NF-κB signaling pathway. In a key study, this compound demonstrated inhibitory effects on NF-κB induction. This suggests that this compound may exert its anti-inflammatory effects by preventing the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.

The broader class of pterosins, to which this compound belongs, has been investigated for a range of pharmacological activities, including antitumor, anti-diabetic, and smooth muscle relaxant properties.[3][4][5] For instance, Pterosin A has been shown to have antidiabetic effects by improving hyperglycemia and glucose intolerance in diabetic mouse models.[5][6] Pterosin Z has demonstrated smooth muscle relaxant activity.[4] While these activities have not been directly reported for this compound, the shared chemical scaffold suggests that it may possess a similar spectrum of biological effects, warranting further investigation.

Quantitative Data Summary

The available quantitative data for this compound is currently limited. The primary data point relates to its anti-inflammatory activity.

| Compound | Biological Activity | Assay | Result | Source |

| This compound | Anti-inflammatory | NF-κB Induction Inhibition | 34.0% inhibition | [3] |

| Semipterosin A | Anti-inflammatory | NF-κB Induction Inhibition | 40.7% inhibition | [3] |

| Semipterosin B | Anti-inflammatory | NF-κB Induction Inhibition | 61.9% inhibition | [3] |

Experimental Protocols

Detailed experimental protocols specifically for this compound are not extensively published. However, based on the reported anti-inflammatory activity, a general methodology for an NF-κB inhibition assay is provided below.

NF-κB Inhibition Assay (General Protocol)

This protocol describes a common method for assessing the inhibition of NF-κB activation, often using a reporter gene assay in a relevant cell line.

1. Cell Culture and Treatment:

-

HEK293 cells stably expressing an NF-κB-luciferase reporter gene are commonly used.

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are then pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1-2 hours).

2. Induction of NF-κB Activation:

-

NF-κB activation is induced by treating the cells with a pro-inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL) or lipopolysaccharide (LPS).

-

Cells are incubated with the stimulus for a period sufficient to induce a robust luciferase signal (e.g., 6-24 hours).

3. Measurement of Luciferase Activity:

-

After incubation, the cell culture medium is removed, and cells are lysed.

-

A luciferase assay reagent is added to the cell lysate.

-

The luminescence, which is proportional to the amount of activated NF-κB, is measured using a luminometer.

4. Data Analysis:

-

The percentage of NF-κB inhibition is calculated by comparing the luciferase activity in compound-treated cells to that in vehicle-treated (control) cells.

-

IC50 values can be determined from dose-response curves.

5. Cytotoxicity Assay:

-

A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be performed to ensure that the observed inhibition of NF-κB is not due to general cellular toxicity of the compound.

Signaling Pathways and Visualizations

The primary signaling pathway implicated in the action of this compound is the NF-κB pathway.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound is hypothesized to interfere with this cascade, leading to a reduction in the inflammatory response.

Caption: The NF-κB signaling pathway and the putative inhibitory point of this compound.

Future Directions

The current body of research on this compound is limited, presenting a significant opportunity for further investigation. Future studies should focus on:

-

Broadening the Scope of Biological Screening: Evaluating this compound for other potential activities, such as anticancer, antioxidant, and antiviral effects, based on the known activities of related pterosins.

-

Elucidating the Precise Mechanism of Action: Investigating the specific molecular targets of this compound within the NF-κB pathway and other relevant signaling cascades.

-

Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound to assess its drug-like properties.

-

Chemical Synthesis: Developing a synthetic route for this compound to enable the production of larger quantities for extensive preclinical and clinical studies and to facilitate the generation of analogs with improved potency and selectivity.

Conclusion

This compound is a promising natural product with demonstrated anti-inflammatory activity through the inhibition of the NF-κB pathway. While research is still in its early stages, the findings suggest that this compound warrants further investigation as a potential therapeutic agent. The broader pharmacological activities observed for other pterosins provide a strong rationale for a more comprehensive evaluation of this compound's biological profile. Deeper mechanistic studies, coupled with pharmacokinetic and toxicological assessments, will be crucial in determining its potential for future drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Pteris semipinnata L.| BioCrick [biocrick.com]

- 3. Four New Pterosins from Pteris cretica and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Smooth muscle relaxant activity of pterosin Z and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antidiabetic Effects of Pterosin A, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Norpterosin C

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the purification of Norpterosin C, a sesquiterpenoid compound found in ferns of the Pteris genus, using preparative high-performance liquid chromatography (HPLC). This compound and related pterosins exhibit a range of biological activities, making their isolation and purification crucial for further pharmacological investigation. This document provides a step-by-step methodology, from sample preparation to HPLC purification and fraction analysis, designed to yield high-purity this compound suitable for research and drug development applications.

Introduction